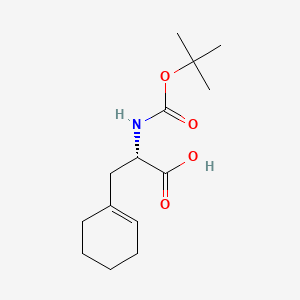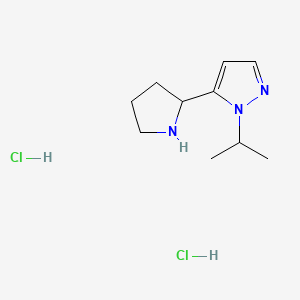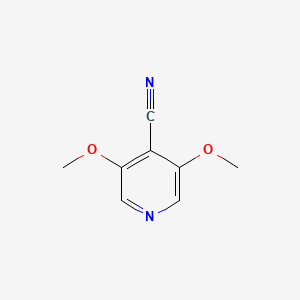![molecular formula C7H8O2S2 B13462452 2-[4-(Methylsulfanyl)thiophen-3-yl]acetic acid](/img/structure/B13462452.png)
2-[4-(Methylsulfanyl)thiophen-3-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Methylsulfanyl)thiophen-3-yl]acetic acid is an organosulfur compound that features a thiophene ring substituted with a methylsulfanyl group at the 4-position and an acetic acid moiety at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Methylsulfanyl)thiophen-3-yl]acetic acid typically involves the introduction of the methylsulfanyl group onto the thiophene ring followed by the attachment of the acetic acid moiety. One common method involves the use of thiophene-3-acetic acid as a starting material. The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using methylthiol and a suitable base under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions: 2-[4-(Methylsulfanyl)thiophen-3-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The thiophene ring can be reduced to form dihydrothiophene derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing the thiophene ring.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
2-[4-(Methylsulfanyl)thiophen-3-yl]acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It is utilized in the production of organic semiconductors and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 2-[4-(Methylsulfanyl)thiophen-3-yl]acetic acid involves its interaction with specific molecular targets. The methylsulfanyl group can participate in hydrogen bonding and hydrophobic interactions, while the thiophene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Thiophene-2-acetic acid: Another isomer with similar structural features but different reactivity and applications.
2-(Methylsulfanyl)thiophene: Lacks the acetic acid moiety, leading to different chemical properties and uses.
Thiophene-3-acetic acid: Similar backbone but without the methylsulfanyl group, affecting its chemical behavior and applications.
Uniqueness: 2-[4-(Methylsulfanyl)thiophen-3-yl]acetic acid is unique due to the presence of both the methylsulfanyl group and the acetic acid moiety, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C7H8O2S2 |
|---|---|
Peso molecular |
188.3 g/mol |
Nombre IUPAC |
2-(4-methylsulfanylthiophen-3-yl)acetic acid |
InChI |
InChI=1S/C7H8O2S2/c1-10-6-4-11-3-5(6)2-7(8)9/h3-4H,2H2,1H3,(H,8,9) |
Clave InChI |
BWNABXWTSPSQKP-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CSC=C1CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-bromo-1-{3-iodobicyclo[1.1.1]pentan-1-yl}-1H-pyrazole](/img/structure/B13462392.png)



![2-[(6-Bromopyridin-2-yl)amino]acetic acid hydrochloride](/img/structure/B13462407.png)



![2-[(Tert-butyldimethylsilyl)oxy]-5-fluorobenzaldehyde](/img/structure/B13462442.png)
![4,4,5,5-Tetramethyl-2-[2-nitro-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13462444.png)
![Tert-butyl 1-amino-8,8-difluoro-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13462448.png)
![Tert-butyl 3-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)azetidine-1-carboxylate](/img/structure/B13462460.png)
